REACTION_SMILES
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[S:12]([OH:13])(=[O:14])(=[O:15])[OH:16].[n:1]1[cH:2][c:3]([C:10]#[N:11])[c:4]2[n:5]1[cH:6][cH:7][cH:8][n:9]2>>[n:1]1[cH:2][c:3]([C:10]([NH2:11])=[O:13])[c:4]2[n:5]1[cH:6][cH:7][cH:8][n:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cnn2cccnc12
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Name
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Type
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product
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Smiles
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NC(=O)c1cnn2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |